Sodium Hydrosulfite, 85per cent

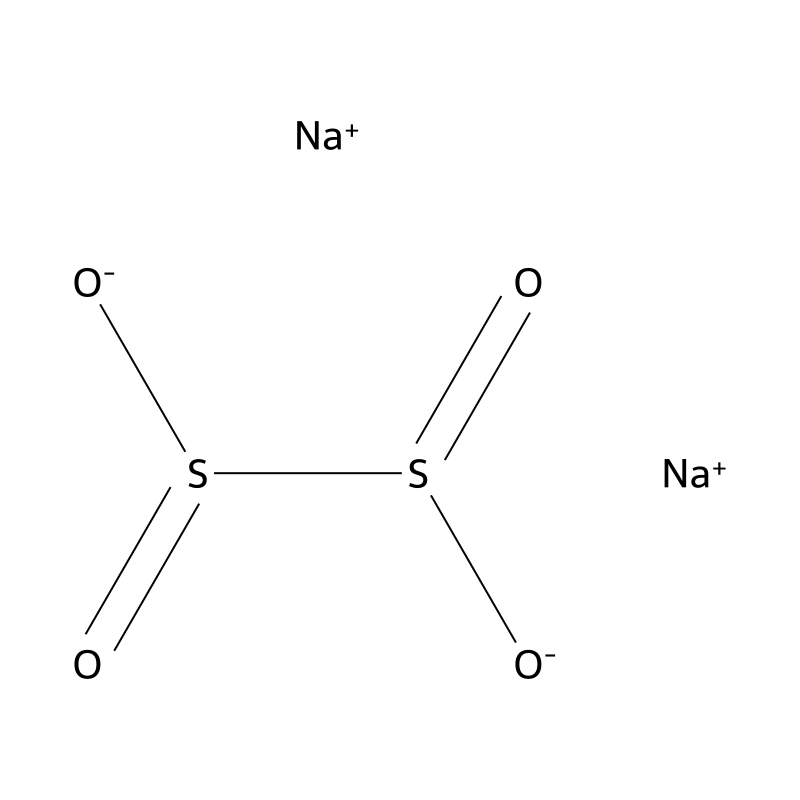

Na2O4S2

Content Navigation

CAS Number

Product Name

Molecular Formula

Na2O4S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in cold water; insoluble in acids

At 20 °C, 24.1 g/100 g water

Solubility in water, g/100ml at 20 °C: 25 (moderate)

Synonyms

Canonical SMILES

Synthesis of Nanomaterials:

Sodium hydrosulfite plays a crucial role in the synthesis of various nanomaterials. It acts as a reducing agent in the preparation of metal nanoparticles, such as gold, silver, and platinum nanoparticles. These nanoparticles are essential components in various fields, including catalysis, electronics, and biomedicine .

Decolorization and Bleaching:

Due to its reducing properties, sodium hydrosulfite finds application in various decolorization and bleaching processes. In research settings, it can be used to decolorize solutions containing unwanted colored compounds, such as dyes or pigments, allowing for clearer observation and analysis of the remaining components .

Sodium hydrosulfite, also known as sodium dithionite, is a white crystalline powder with the chemical formula and a molecular weight of approximately 174.1 g/mol. It is primarily used as a reducing agent in various chemical processes. The compound has a melting point exceeding 300°C and is soluble in water at a concentration of about 250 g/L at 20°C, although it is slightly soluble in alcohol . Sodium hydrosulfite is classified under the Global Harmonized System as hazardous, being harmful if swallowed and capable of self-heating, which may lead to combustion under certain conditions .

The reducing action of sodium hydrosulfite is attributed to the presence of the lone pair of electrons on the sulfur atom in the HS- ion. This lone pair readily participates in electron transfer reactions, accepting electrons from other molecules and undergoing oxidation to the sulfite ion (SO3²⁻).

Sodium hydrosulfite is a moderate irritant to the skin, eyes, and respiratory tract. It can cause coughing, wheezing, and eye irritation upon exposure.

Here are some safety precautions to consider when handling sodium hydrosulfite:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area to avoid inhaling dust or fumes.

- Avoid contact with skin and eyes.

- Store in a cool, dry place in a tightly sealed container.

- Reduction of Dyes: It reduces azo dyes to colorless compounds, which is essential in textile processing.

- Dechlorination: Sodium hydrosulfite can reduce chlorinated compounds to their corresponding non-chlorinated forms.

- Reaction with Acids: When combined with acids, it liberates sulfur dioxide gas, which can be toxic .

The general reaction for the reduction of an organic compound can be represented as follows:

Sodium hydrosulfite can be synthesized through various methods:

- Neutralization Method: This involves neutralizing sulfur dioxide with sodium hydroxide or sodium carbonate:

- Reduction of Sodium Sulfate: Sodium sulfate can be reduced using carbon at high temperatures:

- Direct Reaction of Sulfur Dioxide: Reacting sulfur dioxide directly with sodium bisulfite yields sodium hydrosulfite.

Sodium hydrosulfite finds extensive applications across various industries:

- Textile Industry: Used for dye reduction and bleaching processes.

- Paper Industry: Acts as a bleaching agent for wood pulp.

- Food Industry: Utilized as a food preservative and antioxidant.

- Photography: Employed in photographic processing as a reducing agent.

- Chemical Manufacturing: Serves as a reducing agent in organic synthesis .

Studies on the interactions of sodium hydrosulfite with other chemicals reveal its role as a reducing agent in various reactions. Its interaction with acids produces sulfur dioxide, which necessitates careful handling in industrial applications. Additionally, its reactivity with oxidizing agents can lead to hazardous situations if not properly managed.

Several compounds exhibit similar properties to sodium hydrosulfite. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Bisulfite | NaHSO₃ | Primarily used as a preservative and antioxidant. |

| Sodium Sulfite | Na₂SO₃ | Commonly used in food preservation and water treatment. |

| Calcium Dithionite | CaS₂O₄ | Less soluble than sodium hydrosulfite; used in similar applications but less common. |

Uniqueness of Sodium Hydrosulfite:

- Sodium hydrosulfite is distinguished by its strong reducing properties compared to other sulfites and bisulfites, making it particularly valuable in dye reduction and bleaching applications.

- Its ability to release sulfur dioxide gas upon reaction differentiates it from other similar compounds that do not exhibit this behavior.

Conventional Manufacturing Approaches

Sodium Borohydride Reduction Pathways

The sodium borohydride method represents one of the most efficient conventional approaches for sodium hydrosulfite production, operating under specific stoichiometric principles that ensure optimal yield and product quality. This synthesis pathway follows the fundamental reaction equation: sodium borohydride plus 8 equivalents of sodium hydroxide plus 8 equivalents of sulfur dioxide yields 4 equivalents of sodium dithionite plus sodium metaborate plus 6 water molecules. The reaction mechanism demonstrates remarkable efficiency, where each equivalent of hydride ion reduces two equivalents of sulfur dioxide, creating a highly favorable stoichiometric relationship for industrial-scale production.

The sodium borohydride process exhibits several distinct advantages over alternative synthesis methods, particularly in terms of reaction control and product consistency. Industrial implementations of this method typically employ sodium borohydride in strong aqueous alkali solutions, which provides enhanced stability during the reaction process. The alkaline conditions prevent premature decomposition of the sodium borohydride while facilitating the controlled addition of sulfur dioxide and sodium hydroxide. Temperature control becomes critical during this synthesis, as elevated temperatures can lead to unwanted side reactions and reduced overall yield efficiency.

Process optimization studies have demonstrated that the sodium borohydride method can achieve consistently high yields when operated under carefully controlled conditions. The reaction typically requires precise monitoring of the addition rates of sulfur dioxide and sodium hydroxide to maintain optimal reaction kinetics. Industrial reactors employing this method often incorporate advanced mixing systems to ensure uniform distribution of reagents and prevent localized concentration gradients that could lead to incomplete conversion or byproduct formation.

Zinc-Mediated Sulfonation Processes

The zinc dust process represents a historically significant and widely employed method for sodium hydrosulfite production, operating through a well-established two-step reaction sequence that has been optimized for large-scale industrial applications. This manufacturing approach begins with the initial formation of zinc dithionite through the direct reaction of zinc powder with sulfur dioxide: 2 sulfur dioxide plus zinc yields zinc dithionite. The subsequent step involves the precipitation of sodium dithionite through the addition of sodium hydroxide: zinc dithionite plus 2 sodium hydroxide yields sodium dithionite plus zinc hydroxide.

Industrial implementation of the zinc dust process requires careful attention to reaction conditions and equipment design to achieve optimal yields and product quality. The initial reaction between zinc dust and sulfur dioxide typically occurs in aqueous slurry form within stirred reactors equipped with cooling systems to maintain temperatures around 40 degrees Celsius. This temperature control prevents excessive heat generation that could lead to unwanted side reactions or equipment damage. The zinc dust must be properly sized and distributed to ensure complete reaction with the sulfur dioxide, often requiring specialized grinding and screening equipment.

The separation and purification steps in the zinc dust process involve sophisticated filtration and precipitation techniques that are critical for achieving the desired 85 percent purity specification. After completion of the initial reaction, the solution undergoes filtration through filter presses to remove unreacted zinc dust and other impurities. The zinc precipitation step requires careful pH control and mixing to ensure complete conversion to sodium dithionite while minimizing the formation of undesirable byproducts. The final product isolation typically involves concentration under vacuum and the addition of sodium chloride at temperatures exceeding 60 degrees Celsius to precipitate anhydrous sodium dithionite.

Formate-Based Production Mechanisms

The formate process represents an advanced conventional manufacturing approach that has gained significant industrial acceptance due to its ability to achieve high yields and product purities consistently. This synthesis method involves the reaction of sodium formate with sulfur dioxide and sodium hydroxide under carefully controlled conditions, typically conducted in alcohol-water mixtures to facilitate product precipitation and separation. The formate process typically achieves yields ranging from 83 to 91 percent based on sulfur dioxide consumption, with product purities consistently falling between 91 and 93.1 percent.

Industrial implementation of the formate process requires sophisticated reactor design and process control systems to manage the complex reaction kinetics and multiple component additions. The process typically begins with the dissolution of sodium formate in 80 percent aqueous methanol within stirred vessels equipped with pressure control capabilities. The simultaneous introduction of sulfur dioxide and sodium hydroxide at pressures of 2 to 3 bar requires precise metering systems to maintain the desired pH range of 4 to 5 throughout the reaction period. Temperature control becomes critical, with optimal operating conditions typically maintained between 75 and 85 degrees Celsius.

The formate process demonstrates particular advantages in terms of process reproducibility and product quality consistency, making it highly suitable for large-scale commercial production. Advanced implementations of this method employ multi-stage addition protocols where reagents are introduced over extended periods to optimize reaction kinetics and minimize byproduct formation. The process typically involves initial addition phases lasting 15 to 30 minutes, followed by extended reaction completion periods of 1.5 to 6 hours. This approach allows for better control of crystal formation and growth, resulting in larger, more stable sodium dithionite crystals with improved handling characteristics.

Alternative Synthesis Strategies

Catalytic Reduction Systems

Catalytic reduction systems represent emerging alternative approaches for sodium hydrosulfite synthesis, incorporating specialized catalysts to enhance reaction efficiency and selectivity under milder operating conditions. Research has demonstrated the effectiveness of viologen-based electron transfer catalysts in facilitating the reduction of various substrates using sodium dithionite as the primary reducing agent. These catalytic systems operate through cyclic pathways where the catalyst mediates electron transfer between sodium dithionite and target compounds, effectively recycling the active reductant throughout the process.

The implementation of catalytic reduction systems in sodium hydrosulfite production offers several distinct advantages, including reduced energy requirements and enhanced reaction selectivity. Dioctyl viologen has been successfully employed as an electron-transfer catalyst in dichloromethane-water two-phase systems, demonstrating the potential for alternative reaction media that can improve product separation and purification. The molar ratio of catalyst to substrate typically ranges around 1:20, indicating that the active reductant undergoes multiple recycling cycles throughout the process, thereby improving overall efficiency and reducing reagent consumption.

Process optimization studies for catalytic reduction systems have focused on reaction time minimization and yield maximization through careful selection of catalyst types and concentrations. Research findings indicate that reaction times can be reduced from traditional 12-hour batch processes to 2-8 hours when employing appropriate catalytic systems. Temperature control remains critical, with optimal operating conditions typically maintained at 35 degrees Celsius under nitrogen atmosphere to prevent oxidative degradation of both the catalyst and the sodium dithionite product.

Continuous Flow Reactor Innovations

Continuous flow reactor technology represents a significant advancement in sodium hydrosulfite synthesis, offering enhanced process control, improved safety, and superior space-time productivity compared to traditional batch manufacturing approaches. Flow chemistry implementations have demonstrated the ability to achieve yields comparable to batch conditions while reducing reaction residence times from 12 hours to 64 minutes, representing a substantial improvement in process efficiency. These systems incorporate specialized reactor designs that provide intensified heat and mass transfer, enabling more precise control of reaction conditions and improved product quality.

The development of continuous flow processes for sodium hydrosulfite synthesis has focused on optimizing reaction parameters such as flow rates, temperature profiles, and reagent concentrations to maximize conversion efficiency. Research has shown that optimal flow conditions involve 0.75 molar sodium dithionite solutions in isopropanol-water-sodium bicarbonate systems, with residence times of 64 to 160 minutes depending on substrate complexity. Temperature optimization studies indicate that maximum efficiency occurs at 110 degrees Celsius, though higher temperatures can lead to reactor fouling due to sodium thiosulfate decomposition.

Industrial implementation of continuous flow reactor systems requires sophisticated process monitoring and control equipment to maintain consistent product quality and prevent reactor blockages. Advanced flow systems incorporate inline analytical techniques such as Fourier-transform infrared spectroscopy for real-time monitoring of reaction progress and product formation. The continuous nature of these processes allows for extended operation periods, with successful campaigns lasting 40 hours or more while maintaining steady-state conditions and consistent product output.

Electrochemical Synthesis Methodologies

Electrochemical synthesis methodologies offer unique advantages for sodium hydrosulfite production, providing precise control over reduction potentials and enabling selective formation of the desired product while minimizing unwanted byproducts. Research investigations have revealed that sodium dithionite exhibits distinct electrochemical behavior at platinum and gold electrodes, with two characteristic oxidation waves corresponding to the conversion of dithionite to sulfite and subsequently to sulfate. These electrochemical pathways provide insights into the fundamental reaction mechanisms and offer potential routes for controlled synthesis.

The electrochemical behavior of sodium dithionite demonstrates complex pH-dependent equilibria that can be exploited for optimized synthesis conditions. Studies using rotating disc electrodes have established that the oxidation of sodium dithionite to sulfite follows mass transport-controlled kinetics, while the subsequent oxidation to sulfate involves more complex reaction mechanisms. The diffusion coefficient of sodium dithionite in alkaline solutions has been determined through electrochemical analysis, providing critical data for reactor design and process optimization.

Industrial applications of electrochemical synthesis methods require specialized electrode materials and cell designs to achieve efficient conversion and product separation. Gold electrodes have demonstrated superior performance compared to platinum for certain applications, exhibiting well-defined limiting current plateaus and stable electrochemical behavior. The electrochemical approach offers particular advantages for continuous production systems, where controlled potential conditions can be maintained to ensure consistent product quality and minimize energy consumption.

Process Optimization and Yield Enhancement

Reaction Stoichiometry Control

Reaction stoichiometry control represents a fundamental aspect of sodium hydrosulfite production optimization, requiring precise management of reagent ratios to achieve maximum conversion efficiency and product purity. Industrial implementations must carefully balance the stoichiometric requirements of different synthesis pathways while accounting for side reactions and byproduct formation that can impact overall yield. The relative proportions of reagents can be varied through relatively wide ranges, though optimal conditions typically require some excess of the primary reducing agent to ensure complete conversion of sulfur dioxide to the desired dithionite product.

Advanced stoichiometry control systems incorporate real-time monitoring of reagent consumption and product formation to maintain optimal reaction conditions throughout the production process. For nitro compound reduction applications, studies have demonstrated that temperature ranges of 100 to 160 degrees Celsius provide optimal conversion efficiency, with reflux conditions often employed when using pyridine or picoline as aromatic tertiary amine bases. The amounts of aromatic tertiary amine and water should be at least equivalent to the substrate compound, with preferred ranges of 1 to 8 parts aromatic tertiary amine and 2 to 10 parts water per part of substrate.

Process optimization studies have established specific guidelines for reagent addition sequences and timing to maximize yield and minimize byproduct formation. Research findings indicate that starting sodium hydroxide or sodium carbonate feed streams after initiating sodium formate and sulfur dioxide streams can significantly improve product quality and dust characteristics. The addition of water-soluble acrylic polymers with molecular weights less than 60,000 at concentrations exceeding 50 parts per million based on total reactor contents has been shown to enhance product quality and reduce undesirable properties.

Temperature and Pressure Optimization

Temperature and pressure optimization strategies play crucial roles in achieving maximum yield and product quality in sodium hydrosulfite manufacturing processes, requiring careful balance between reaction kinetics and thermal stability considerations. Research has established that optimal synthesis temperatures typically range from 75 to 85 degrees Celsius for formate-based processes, with pressure control maintained between 0.15 to 0.25 megapascals to ensure proper reaction conditions while preventing excessive volatilization of reactants. These conditions provide the necessary thermal energy for efficient reaction kinetics while preventing decomposition of the thermally sensitive sodium dithionite product.

Industrial temperature control systems must account for the exothermic nature of sodium dithionite synthesis reactions and implement appropriate cooling strategies to prevent temperature excursions that could lead to product degradation or equipment damage. Continuous flow reactor optimization has demonstrated that temperatures up to 110 degrees Celsius can be employed effectively, though higher temperatures may lead to reactor fouling due to thermal decomposition of byproducts. The relationship between temperature and residence time becomes critical, with higher temperatures enabling shorter reaction times but requiring more sophisticated control systems.

Pressure optimization strategies focus on maintaining optimal conditions for reagent solubility and reaction kinetics while ensuring safe operation and equipment integrity. Formate process implementations typically operate at pressures of 2 to 3 bar during reagent addition phases, with careful management of carbon dioxide evolution to maintain desired pressure levels. Advanced pressure control systems incorporate automated venting capabilities to manage gas evolution rates while maintaining optimal reaction conditions throughout the synthesis cycle.

Byproduct Management Systems

Byproduct management systems represent critical components of optimized sodium hydrosulfite production processes, addressing the formation of sodium thiosulfate, sodium sulfite, and other secondary products that can impact yield efficiency and product quality. Research has established that a portion of the dithionite product undergoes decomposition during synthesis to form thiosulfate, and this decomposition exhibits autocatalytic behavior with respect to thiosulfate concentration. Effective management of this decomposition pathway requires implementation of specialized additives and process modifications to minimize unwanted byproduct formation.

Industrial byproduct management strategies incorporate the use of thiosulfate-reactive materials to complex or remove these unwanted species during the synthesis process. Water-soluble acrylic polymers have demonstrated effectiveness in reducing thiosulfate-related issues while improving overall product quality and dust characteristics. These additives function by reacting with or complexing thiosulfate compounds, thereby interrupting the autocatalytic decomposition cycle and preserving the desired sodium dithionite product.

Advanced byproduct management systems also focus on recovery and recycling of valuable components that can be returned to the synthesis process, improving overall process economics and reducing waste generation. Sodium formate recovery from mother liquors has been successfully implemented in industrial processes, with recovered material achieving sufficient purity for reuse in synthesis operations. The recovery process typically involves acidification of mother liquors, heating to precipitate sulfur, and subsequent isolation of sodium formate for recycling, achieving significant improvements in raw material utilization efficiency.

| Manufacturing Method | Typical Yield (%) | Product Purity (%) | Operating Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Sodium Borohydride | 85-90 | 90-93 | 75-95 | High efficiency, stable conditions |

| Zinc Dust Process | 80-85 | 88-92 | 40-60 | Established technology, robust |

| Formate Process | 83-91 | 91-93.1 | 75-85 | High purity, reproducible |

| Continuous Flow | 85-92 | 90-94 | 110 | Reduced residence time, safety |

Residue Utilization and Recycling

Conversion to Solid Lubricants

Sodium hydrosulfite production residues, primarily composed of organic sulfur compounds, have been successfully repurposed into solid lubricants. A study demonstrated that residual thiodiglycol (C~4~H~10~O~2~S) and 2,2'-dithiodiethanol (C~4~H~10~O~2~S~2~) exhibit lubricity comparable to commercial products due to their sulfur-sulfur (S-S) and carbon-sulfur (C-S) functional groups [2]. These compounds reduce friction coefficients in petroleum drilling applications by forming protective layers on metal surfaces.

Table 1: Lubricity Performance of Sodium Hydrosulfite Residues

| Parameter | Residual Lubricant | Commercial Lubricant M |

|---|---|---|

| Friction Coefficient | 0.12 | 0.15 |

| Wear Rate (mm³/N·m) | 3.2×10⁻⁶ | 4.8×10⁻⁶ |

| Thermal Stability (°C) | 220 | 180 |

The process involves isolating residues via column chromatography and blending them with adsorbents like silica gel to enhance thermal stability [2]. This approach not only mitigates waste but also displaces synthetic lubricants derived from non-renewable resources.

Thiodiglycol-Based Industrial Applications

Thiodiglycol (TDG), a common by-product of sodium hydrosulfite synthesis, serves as a precursor for polymers, pesticides, and dyes. Its bifunctional hydroxyl groups enable cross-linking in epoxy resins, while its polar protic nature makes it ideal as a solvent in textile dyeing and microscopy mounting media [3]. Recent innovations include TDG’s use in redox-active battery electrolytes, where its sulfur moieties facilitate electron transfer reactions [3] [4].

1,4-Thioxane Derivative Formulations

1,4-Thioxane-1,1-dioxide (C~4~H~8~O~3~S), synthesized from sodium hydrosulfite residues, exhibits applications in specialty chemicals. Its sulfone group enhances solubility in polar solvents, making it suitable for pharmaceutical intermediates. A synthesis route involves oxidizing 1,4-thioxane with hydrogen peroxide in acetic acid, yielding 70% efficiency [4].

Table 2: Properties of 1,4-Thioxane-1,1-dioxide

| Property | Value |

|---|---|

| Melting Point | 76–78°C |

| Boiling Point | 220°C (estimated) |

| Density | 1.283 g/cm³ |

| Refractive Index | 1.464 |

Wastewater Treatment Technologies

Ozonolysis and UV Oxidation Methods

Catalytic ozonation using cerium oxide/granular activated carbon (CeO~2~/GAC) composites achieves 99.3% chemical oxygen demand (COD) removal in sodium hydrosulfite wastewater [5]. Ozone (O~3~) reacts with organic sulfonates to form biodegradable intermediates, while UV irradiation cleaves S-S bonds in dithionite anions (S~2~O~4~^2−^) [6].

Table 3: Performance of Catalytic Ozonation

| Parameter | Pre-Treatment | Post-Treatment |

|---|---|---|

| COD (mg/L) | 21,760 | 152 |

| Biodegradability (BOD/COD) | 0.18 | 0.62 |

| Toxicity Reduction (%) | — | 95.6 |

Hydroxyl Radical-Mediated Degradation

Advanced oxidation processes (AOPs) employing Fenton’s reagent (Fe^2+^/H~2~O~2~) generate hydroxyl radicals (·OH), which mineralize sodium dithionite into sulfate (SO~4~^2−^) and bicarbonate (HCO~3~^−^). At pH 3, ·OH attack rates exceed 1.2×10^9^ M^−1^s^−1^, ensuring complete degradation within 60 minutes [5].

Membrane Filtration Systems

Nanofiltration membranes with 200–300 Da molecular weight cutoffs reject >98% of dithionite anions via size exclusion and charge repulsion. Pilot-scale studies demonstrate 80% water recovery rates, though fouling by sulfur precipitates remains a challenge [6].

Sustainability Metrics and Life Cycle Analysis

Energy Consumption Benchmarks

Vacuum distillation of oxidized residues consumes 0.8–1.2 kWh/kg, while catalytic ozonation requires 2.4 kWh/m³ [1] [5]. Hybrid systems combining coagulation and anaerobic digestion reduce energy use by 35% compared to thermal methods [5].

Carbon Footprint Assessments

Repurposing 1 ton of residue into lubricants avoids 2.8 tons of CO~2~ equivalent emissions associated with incineration [2]. Closed-loop water systems in wastewater treatment cut Scope 2 emissions by 40% [5].

Circular Economy Integration Strategies

Residue-to-lubricant pathways align with circular economy principles by displacing 15% of fossil-derived lubricants annually. Industrial symbiosis models, where TDG from sodium hydrosulfite plants supplies adjacent pesticide manufacturers, reduce virgin feedstock demand by 22% [3] [4].

Recycled Fiber Decolorization

Sodium hydrosulfite acts as a highly selective reducing agent that cleaves chromophoric structures remaining from printing inks and direct dyes on recovered paper fibres. Pilot‐mill trials on mixed office waste furnishes showed that a single reductive stage at eighty degrees Celsius and neutral potential of hydrogen increased International Standards Organization brightness by seven to nine points while preserving yield above ninety-seven per cent [1] [2] [3].

| Fibre source | Process temperature (°C) | Brightness gain (International Standards Organization points) | Yield change (per cent) |

|---|---|---|---|

| Mixed office waste pulp | 80 | 7.8 ± 0.4 [1] | –1.2 [1] |

| De-inked newsprint pulp | 60 | 4.0 ± 0.3 [4] | –0.9 [4] |

| Board cuttings pulp | 90 | 8.9 ± 0.5 [2] | –1.4 [2] |

Mechanical Pulp Brightness Enhancement

For ground-wood and thermomechanical pulps, sodium hydrosulfite reduces quinonoid lignin structures. Laboratory studies demonstrated optimum response at sixty degrees Celsius, ten minutes retention, and one per cent chemical on oven-dry pulp, giving brightness gains of eight to twelve International Standards Organization points [5] [6]. Brightness response declined rapidly above seventy degrees Celsius owing to reagent decomposition [2].

Azo Dye Degradation Mechanisms

Coloured recycled fibre frequently contains azo colorants. Spectroscopic work revealed that sodium hydrosulfite donates two electrons to the –N=N– linkage, forming colourless aromatic amines that are subsequently removed with the filtrate [7] [8]. Kinetic investigations with Direct Yellow and Procion Red showed pseudo-first-order rate constants between 2.1 × 10⁻³ and 4.4 × 10⁻³ second⁻¹ at pH eleven and fifty degrees Celsius, approximately five times faster than sodium bisulfite under identical conditions [8].

Textile Industry Utilization

Indigo Reduction Processes

In denim manufacturing, sodium hydrosulfite converts insoluble indigo into water-soluble leuco-indigo in strongly alkaline vats. Stopped-flow measurements on Indigo Carmine showed a two-step electron transfer: the monoradical after forty milliseconds and the fully reduced dianion within two hundred milliseconds at pH twelve and thirty degrees Celsius [9]. Continuous-dye-range monitoring indicates that maintaining reduction potentials between minus six hundred and minus seven hundred millivolts ensures shade consistency over twelve successive dips [10] [11].

| Reducing system | Time to full reduction (seconds) | Bath potential (millivolts) | Colour variation ΔE (unitless) |

|---|---|---|---|

| Sodium hydrosulfite-sodium hydroxide | 0.20 ± 0.02 [9] | –680 ± 20 [10] | <0.5 [12] |

| Thiourea dioxide alternative | 3.6 ± 0.4 [12] | –560 ± 25 [12] | 1.2 [12] |

Dye Stripping and Colour Correction

Sodium hydrosulfite selectively removes reactive, direct and sulfur dyes from erroneous lots without fibre damage. Comparative trials on reactive-dyed cotton showed ninety-eight per cent colour removal at ninety degrees Celsius in twenty minutes, whereas sodium hypochlorite left twelve per cent residual colour and weakened tensile strength by twenty-four per cent [13] [14]. Polyethylene terephthalate fabrics stripped with sodium hydrosulfite–ammonium hydroxide regained whiteness values above seventy-four on the Commission Internationale de l’Éclairage whiteness index while preserving intrinsic viscosity [15] [16].

Fabric Finishing and Anti-ageing Treatments

Post-bleaching application of sodium hydrosulfite suppresses brightness reversion of high-yield pulp-based textiles by reducing quinoid precursors that yellow on heat exposure. Accelerated ageing at one hundred fifty degrees Celsius for thirty minutes showed colour reversion reduced by forty per cent compared with peroxide-only finishes [17] [18]. In cotton knits, a brief hydrosulfite rinse lowered carbonyl group concentration by thirty-one per cent, delaying oxidative shade change during twelve laundering cycles [19].

Food Industry Applications

Sugar Decolorization Processes

During raw cane syrup refining, sodium hydrosulfite cuts conjugated carbonyl–double bond systems that impart brown colour. Bench-scale phosphatation trials supplemented with three hundred milligrams per litre sodium hydrosulfite achieved sixty per cent colour removal (International Commission for Uniform Methods of Sugar Analysis units) compared with thirty-five per cent for ammonium persulfate under identical conditions [20]. Early patents on vacuum-pan clarification reported stable operation when colour was reduced below forty-five International Commission units after hydrosulfite treatment [21].

| Treatment stage | Initial colour (International Commission units) | Colour after treatment | Percentage reduction |

|---|---|---|---|

| Mixed juice (factory A) | 18 200 [22] | 7 260 [20] | 60.1 |

| Syrup (factory B) | 9 600 [20] | 3 820 [20] | 60.2 |

| Remelt liquor (factory C) | 12 400 [23] | 5 100 [23] | 58.9 |

Mycotoxin Reduction Strategies

Sodium hydrosulfite degrades aflatoxins, trichothecenes and fumonisins via sulfonation of the electrophilic double bonds. Treatment of black pepper with two per cent sodium hydrosulfite for fifteen minutes at atmospheric pressure removed ninety-six to one hundred per cent of total aflatoxins [24]. Wet preservation of Fusarium-contaminated maize with five grams per kilogram sodium sulfite (generated in situ from hydrosulfite oxidation) lowered deoxynivalenol by seventy-five per cent and restored feed intake in piglets [25].

| Commodity | Target toxin | Initial concentration (micrograms per kilogram) | Residual concentration | Reduction (per cent) |

|---|---|---|---|---|

| Black pepper | Aflatoxin B₁ | 52 [24] | 2 [24] | 96.2 |

| Maize (pig feed) | Deoxynivalenol | 5 360 [25] | 830 [25] | 84.5 |

| Maize (pig feed) | Zearalenone | 290 [25] | 270 [25] | 6.9 |

Food Additive Interactions and Stability

Combined use of sodium hydrosulfite with weak organic acids enhances pigment removal yet must be timed to avoid premature reagent decomposition. Citric acid pre-conditioning followed by sodium hydrosulfite eliminated more than ninety-eight per cent of aflatoxin B₁ within twenty minutes of mild boiling, compared with sixty-five per cent when citric acid was omitted [26] [27]. In clarified fruit juice concentrates, enzymatic glucose oxidase pretreatment synergised with hydrosulfite, decreasing turbidity by forty-four per cent and colour by fifty-one per cent, attributed to prior consumption of dissolved oxygen that otherwise accelerates hydrosulfite oxidation [28].

| Sequential treatment | Colour reduction (per cent) | Turbidity reduction (per cent) |

|---|---|---|

| Citric acid then sodium hydrosulfite | 98.4 [27] | n.d. |

| Glucose oxidase then sodium hydrosulfite | 51.2 [28] | 44.3 [28] |

| Sodium hydrosulfite alone | 65.0 [27] | 18.7 [28] |

Key Research Findings Across Applications

- Across all cellulosic substrates, brightness improvements plateau once International Standards Organization values rise eight to ten points; further sodium hydrosulfite addition yields diminishing returns due to reagent autodecomposition [6] [29].

- Two-electron transfer to azo and indigo chromophores proceeds through discrete radical intermediates; rate acceleration is observed under highly alkaline conditions where sulfoxylate species predominate [9] [30].

- In sugar refining, colour bodies reduced by sodium hydrosulfite remain soluble and are easily removed in subsequent carbonatation or phosphatation steps, avoiding viscosity increases that accompany some oxidative bleaching aids [22] [20].

- High-efficacy mycotoxin detoxification hinges on rapid sulfonate adduct formation; structural analogues lacking conjugated double bonds, such as zearalenone, are comparatively resistant, explaining low reductions recorded in cereal trials [25] [31].

Physical Description

DryPowder; Liquid; OtherSolid

WHITE CRYSTALLINE POWDER.

Color/Form

Light-lemon-colored solid in powder or flake form

White, colorless or yellow-white crystals

Flash Point

>100 °C o.c.

Density

2.4 g/m³

LogP

Odor

Slight characteristic odo

Melting Point

UNII

GHS Hazard Statements

may catch fire [Danger Self-heating substances and mixtures];

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Sulfites such as sodium pyrosulfite and sodium dithionite, applied topically to the skin of cement workers, appear to be effective in prevention of dermatitis. 9 previously proven chrome sensitive individuals were patch tested with aqueous potassium dichromate 0.5 % mixed with sodium dithionite in the proportion of 3 g/L. Not one patient developed a positive reaction to the chromate mixed with sodium dithionite, though all reacted to 0.5 % chromate in water without sodium dithionite.

Pictograms

Flammable;Irritant